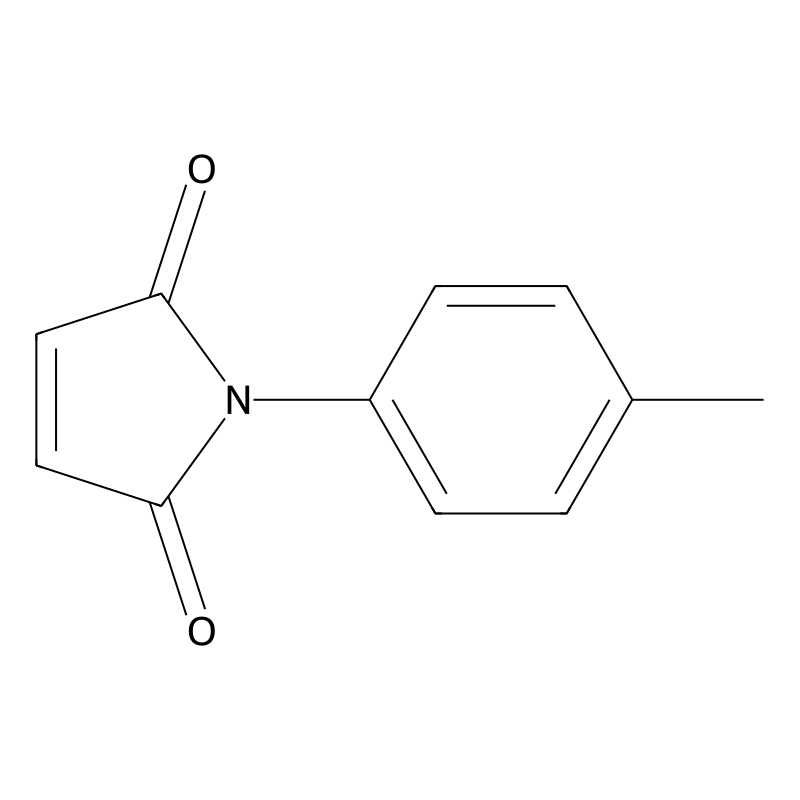

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-methylphenyl)maleimide, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 187.19 g/mol. This compound features a pyrrole ring substituted with a para-methylphenyl group at the nitrogen atom and two carbonyl groups at the 2 and 5 positions of the pyrrole ring. Its structure allows it to participate in various

- Diels-Alder Reaction: 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione can act as a dienophile in Diels-Alder reactions, forming adducts with diene compounds. For instance, it has been used in reactions with cyclopentadiene to produce bicyclic compounds .

- Michael Addition: The compound can participate in Michael addition reactions where nucleophiles add to the carbonyl groups, leading to various derivatives that can be further functionalized .

- Thermal Decomposition: Under certain conditions, this compound can undergo thermal decomposition, resulting in the formation of smaller organic molecules and potentially useful intermediates .

Research indicates that 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione exhibits biological activities that may include:

- Anticancer Properties: Some studies suggest that derivatives of this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth .

- Antimicrobial Activity: The compound and its derivatives have shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in pharmaceutical applications .

Several methods have been developed for synthesizing 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione:

- Condensation Reactions: One common synthesis route involves the condensation of maleic anhydride with para-toluidine under acidic conditions, resulting in the formation of the pyrrole derivative .

- Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors such as substituted anilines and maleic anhydride or maleimides .

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione has a range of applications:

- Material Science: It is used in the production of polymers and resins due to its ability to undergo cross-linking reactions.

- Organic Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

- Fluorescent Probes: Its derivatives are utilized as fluorescent probes in biochemical assays due to their ability to interact with thiol groups in proteins .

Interaction studies have focused on how 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione interacts with biological macromolecules:

- Protein Binding: Research has shown that this compound can bind to thiol-containing proteins, which is significant for developing targeted drug delivery systems and understanding its biological mechanisms .

- Reactivity with Nucleophiles: The electrophilic nature of the carbonyl groups allows it to react with various nucleophiles, which is crucial for understanding its reactivity profile in biological systems .

Several compounds share structural features with 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleimide | Unsaturated cyclic amide | Known for its reactivity towards thiols |

| N-(Phenyl)maleimide | Unsaturated cyclic amide | Exhibits similar reactivity but lacks methyl group |

| N-(3-Methylphenyl)maleimide | Unsaturated cyclic amide | Similar structure but different substitution pattern |

| 1H-Pyrrole-2,5-dione | Simple pyrrole derivative | Lacks substitution at nitrogen |

The uniqueness of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione lies in its specific substitution pattern that enhances its reactivity and potential biological activity compared to these similar compounds.